molecular formula C5H10ClN3 B1404847 N,1-dimethyl-1H-imidazol-2-amine hydrochloride CAS No. 1260816-38-3

N,1-dimethyl-1H-imidazol-2-amine hydrochloride

Cat. No.: B1404847
CAS No.: 1260816-38-3
M. Wt: 147.6 g/mol
InChI Key: YCHSIKNAJZOHCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,1-dimethyl-1H-imidazol-2-amine hydrochloride” is a chemical compound with the CAS Number: 1260816-38-3 . It has a molecular weight of 147.61 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H9N3.ClH/c1-6-5-7-3-4-8(5)2;/h3-4H,1-2H3,(H,6,7);1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 147.61 .

Scientific Research Applications

Corrosion Inhibition

Imidazoline and its derivatives, which share structural similarities with N,1-dimethyl-1H-imidazol-2-amine hydrochloride, are widely utilized as corrosion inhibitors. Their effectiveness is attributed to the presence of a heterocyclic ring and a side chain that allows for strong adsorption on metal surfaces, forming a protective hydrophobic film. These compounds are particularly valued in the petroleum industry for their low toxicity, cost-effectiveness, and environmental friendliness (Sriplai & Sombatmankhong, 2023).

Catalysis in Organic Synthesis

Research on recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions has highlighted the role of imidazoles and their derivatives. These compounds are used as ligands in catalytic systems, significantly impacting the synthesis of complex organic molecules. Their versatility and efficiency in facilitating reactions under mild conditions have been emphasized, indicating a promising area for commercial and environmental advancements (Kantam et al., 2013).

Environmental Treatment and Remediation

Advanced oxidation processes (AOPs) are effective in treating water contaminated with nitrogen-containing compounds like N,N-dimethyl-1H-imidazol-2-amine hydrochloride. AOPs are capable of mineralizing these compounds, improving the efficacy of water treatment schemes. This is particularly relevant for compounds resistant to conventional degradation processes, highlighting the importance of developing technologies focused on degradation mechanisms and removal efficiencies (Bhat & Gogate, 2021).

Antimicrobial Activities

The antimicrobial potential of imidazole derivatives has been recognized in pharmaceutical and pesticide industries. Imidazole-based compounds, including this compound, are key ingredients in manufacturing antifungal drugs and bactericides. Their activity against microbial resistance has spurred interest in synthesizing new imidazole derivatives for broader antimicrobial applications (American Journal of IT and Applied Sciences Research, 2022).

Properties

IUPAC Name

N,1-dimethylimidazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.ClH/c1-6-5-7-3-4-8(5)2;/h3-4H,1-2H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHSIKNAJZOHCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CN1C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,1-dimethyl-1H-imidazol-2-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
N,1-dimethyl-1H-imidazol-2-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
N,1-dimethyl-1H-imidazol-2-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
N,1-dimethyl-1H-imidazol-2-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
N,1-dimethyl-1H-imidazol-2-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
N,1-dimethyl-1H-imidazol-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.